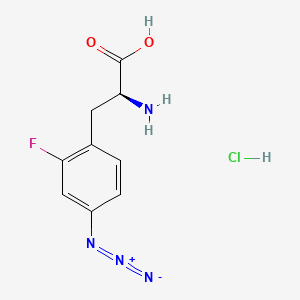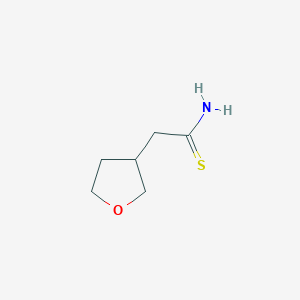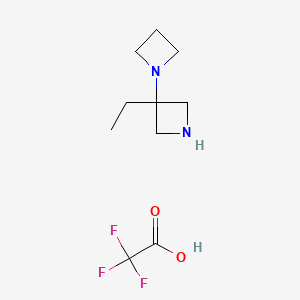
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azido group and a fluorine atom on the phenyl ring, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a precursor compound, such as 4-fluoroaniline, is reacted with sodium azide to introduce the azido group. This is followed by the protection of the amino group and subsequent coupling with a suitable chiral auxiliary to ensure the desired stereochemistry. The final step involves deprotection and conversion to the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azido group can yield amines.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to the presence of the azido group, which can be used in click chemistry.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The azido group can participate in bioorthogonal reactions, allowing for the labeling and tracking of biomolecules. The fluorine atom can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-amino-3-(4-azido-2-chlorophenyl)propanoic acid hydrochloride
- (2S)-2-amino-3-(4-azido-2-bromophenyl)propanoic acid hydrochloride
- (2S)-2-amino-3-(4-azido-2-iodophenyl)propanoic acid hydrochloride
Uniqueness
The presence of the fluorine atom in (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride imparts unique properties compared to its halogenated analogs. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development and other applications.
This detailed article provides a comprehensive overview of (2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C9H10ClFN4O2 |
|---|---|
Peso molecular |
260.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(4-azido-2-fluorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9FN4O2.ClH/c10-7-4-6(13-14-12)2-1-5(7)3-8(11)9(15)16;/h1-2,4,8H,3,11H2,(H,15,16);1H/t8-;/m0./s1 |
Clave InChI |
VVQCPOLYWKKHFE-QRPNPIFTSA-N |
SMILES isomérico |
C1=CC(=C(C=C1N=[N+]=[N-])F)C[C@@H](C(=O)O)N.Cl |
SMILES canónico |
C1=CC(=C(C=C1N=[N+]=[N-])F)CC(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)





![bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid](/img/structure/B13583457.png)

